1-(2-iodoethyl)cyclohex-1-ene
Description
Properties
CAS No. |
82201-80-7 |
|---|---|
Molecular Formula |
C8H13I |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Reactions of 1 2 Iodoethyl Cyclohex 1 Ene
Elimination Reactions and Highly Reactive Intermediates
The presence of a good leaving group (iodide) beta to a vinyl proton allows 1-(2-iodoethyl)cyclohex-1-ene to serve as a precursor for highly reactive, strained intermediates through base-induced elimination reactions.
Base-Induced Dehydroiodination to Strained Cyclic Allenes
Treatment of this compound with a strong, non-nucleophilic base results in the elimination of hydrogen iodide (HI) to generate a highly strained and transient cyclic allene (B1206475), specifically cyclo-octa-1,2-diene. This process, known as dehydroiodination, involves the abstraction of a proton from the carbon adjacent to the cyclohexene (B86901) ring and the simultaneous expulsion of the iodide ion. The resulting cyclo-octa-1,2-diene is a highly reactive intermediate due to the significant ring strain imposed by the linear sp-hybridized allene moiety within an eight-membered ring. The deviation from the ideal 180° bond angle of an allene leads to high reactivity, making it a fleeting species that is typically generated and used in situ. nih.gov The strain energy of such cyclic allenes facilitates their participation in various chemical transformations that would otherwise require harsh conditions. nih.gov
Dimerization and Oligomerization Pathways of Generated Allenes
In the absence of a suitable trapping agent, the highly reactive cyclo-octa-1,2-diene generated from this compound rapidly undergoes self-reaction. The primary pathways are dimerization and, to a lesser extent, oligomerization. These reactions are driven by the release of the inherent ring strain of the allene. The dimerization can proceed through various cycloaddition modes, leading to a mixture of cyclobutane (B1203170) and other polycyclic hydrocarbon structures. The specific products formed are highly dependent on the reaction conditions, including concentration and temperature. For some monosubstituted allenes, dimerization and oligomerization can be significant competing pathways, affecting the yield of desired products in trapping reactions. acs.org
Table 1: Products of Cyclo-octa-1,2-diene Dimerization
| Dimerization Pathway | Resulting Structure |
| [2+2] Cycloaddition | Tricyclic system with a cyclobutane ring |
| [4+2] Cycloaddition | Fused bicyclic system |
Cycloaddition Reactions (e.g., [4+2], [2+2]) with Trapping Reagents
The synthetic utility of strained cyclic allenes like cyclo-octa-1,2-diene is best harnessed by intercepting them with trapping reagents in cycloaddition reactions. researchgate.net These strain-promoted reactions are often highly efficient and can occur under mild conditions. nih.gov
[4+2] Cycloaddition (Diels-Alder Reactions): Cyclo-octa-1,2-diene can act as the diene component in Diels-Alder reactions. When trapped with a dienophile, it forms a bicyclic adduct. The high reactivity of the strained allene allows these reactions to proceed rapidly, providing a powerful method for the construction of complex polycyclic frameworks. researchgate.net
[2+2] Cycloaddition: With suitable alkenes or other π-systems, cyclo-octa-1,2-diene can undergo [2+2] cycloaddition to form cyclobutane rings. This method is particularly useful for creating spirocyclic and fused-ring systems. The strain-driven reactivity of the allene provides an alternative to photochemical methods for accessing highly substituted cyclobutanes. nih.gov These reactions can assemble complex scaffolds bearing heteroatoms, fused rings, and contiguous stereocenters. nih.gov
Table 2: Representative Cycloaddition Reactions of In Situ Generated Cyclo-octa-1,2-diene
| Reaction Type | Trapping Reagent | Product Type |
| [4+2] Cycloaddition | Furan (B31954) | Oxabridged polycyclic adduct |
| [2+2] Cycloaddition | Styrene | Fused cyclobutane derivative |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline derivative |
Radical Processes and Cyclization Cascades
The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for carbon-centered radicals.
Generation and Reactivity of Carbon-Centered Radicals
A carbon-centered radical can be selectively generated at the ethyl side chain of this compound through atom-transfer reactions. libretexts.org This is typically achieved by treating the substrate with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like a trialkyltin hydride or, in more modern "tin-free" methods, a silane (B1218182) or a photocatalyst. libretexts.orgpharm.or.jp The reaction of alkyl iodides to form radicals is exceptionally rapid, which allows for selective radical generation even in the presence of other potentially reactive functional groups. libretexts.org The resulting primary alkyl radical is a highly reactive intermediate that can participate in a variety of subsequent transformations. pharm.or.jp
Intramolecular Radical Cyclization for Polycyclic Construction
Once generated, the primary radical on the ethyl side chain can undergo a rapid and selective intramolecular cyclization by attacking the double bond of the cyclohexene ring. Radical cyclization reactions are powerful tools in organic synthesis for forming mono- or polycyclic products. wikipedia.org In this case, the cyclization typically proceeds via a 6-exo-trig pathway, which is kinetically favored according to Baldwin's rules. This cyclization results in the formation of a new five-membered ring fused to the original six-membered ring, generating a bicyclic radical intermediate. This intermediate is then quenched by a hydrogen atom donor (e.g., from the tin hydride) to yield the final, stable polycyclic product. Such radical cascades allow for the efficient construction of complex ring systems from simple acyclic or monocyclic precursors. nih.gov
Regioselectivity and Stereoselectivity in Radical Additions
Radical reactions involving this compound can be initiated at either the alkene double bond or the carbon-iodine bond. The course of these reactions is governed by principles of regioselectivity and stereoselectivity, which determine the final structure of the product. wikipedia.org
Intermolecular Radical Additions: In the addition of a free radical (X•) to the double bond, the regioselectivity is determined by the stability of the resulting carbon-centered radical intermediate. nih.gov The radical will preferentially add to the less substituted carbon of the double bond (C2) to generate a more stable tertiary radical at the C1 position. This is because alkyl groups stabilize the radical center. Polar effects can also influence regioselectivity, especially with electron-poor substrates. nih.gov
Intramolecular Radical Cyclization: The presence of both a radical precursor (the C-I bond) and a radical acceptor (the C=C bond) within the same molecule allows for intramolecular cyclization. wikipedia.org Homolytic cleavage of the C-I bond, often initiated by radical initiators like AIBN with tributyltin hydride or via photolysis, generates a primary radical on the ethyl side chain. nih.govorganic-chemistry.org This radical can then attack the internal double bond.
The regioselectivity of this cyclization is predicted by Baldwin's rules. The attack can proceed via two pathways:
5-exo-trig: The radical attacks the C2 position of the cyclohexene ring, forming a five-membered ring. This pathway is generally kinetically favored.
6-endo-trig: The radical attacks the C1 position, leading to a six-membered ring, which is generally disfavored for this type of system.
Therefore, intramolecular radical cyclization of this compound is expected to predominantly yield a bicyclic product containing a five-membered ring fused to the original cyclohexane (B81311) ring. nih.gov The stereoselectivity of such cyclizations is often controlled by the transition state geometry, aiming to minimize steric interactions. rsc.org
| Reaction Type | Initiation Site | Key Principle | Predicted Major Product |
|---|---|---|---|
| Intermolecular Addition (e.g., with X•) | Alkene (C=C) | Formation of the most stable radical intermediate. | Addition at C2, forming a tertiary radical at C1. |
| Intramolecular Cyclization | Alkyl Iodide (C-I) | Baldwin's Rules (5-exo-trig is favored). | Fused bicyclo[4.3.0]nonane system. |
Nucleophilic Substitution and Addition Reactions
The dual functionality of this compound allows it to act as an electrophile in multiple ways. The primary alkyl iodide is a classic substrate for nucleophilic substitution, while the alkene can undergo electrophilic addition or, under specific conditions, reactions analogous to conjugate addition. masterorganicchemistry.comlibretexts.org
The electron-rich π-bond of the cyclohexene ring is susceptible to attack by electrophiles. libretexts.org In reactions with protic acids like hydrogen halides (e.g., HBr, HCl), the reaction proceeds via an electrophilic addition mechanism. chemguide.co.uk
The regioselectivity of this addition follows Markovnikov's rule, which states that the proton (the electrophile) adds to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate. wikipedia.org For this compound, the double bond carbons are C1 (no hydrogens) and C2 (one hydrogen).
Step 1 (Electrophilic Attack): The alkene's π-bond attacks the hydrogen of the H-X, which adds to C2. This generates a stable tertiary carbocation at C1. libretexts.org
Step 2 (Nucleophilic Attack): The resulting halide anion (X⁻) acts as a nucleophile and attacks the tertiary carbocation at C1. libretexts.org
The presence of the alkyl group at C1 stabilizes the positive charge of the carbocation intermediate, thus directing the regiochemical outcome. stackexchange.com The stereochemistry of such additions, for instance with Br₂, typically results in anti-addition, where the two new bonds are formed on opposite faces of the original double bond, often proceeding through a cyclic bromonium ion intermediate. libretexts.org
While this compound is not a traditional Michael acceptor like cyclohexenone, certain reagents can promote a reaction analogous to conjugate (or 1,4-) addition. This involves a nucleophile attacking the β-carbon of the double bond (C2).
Organocuprates, such as Gilman reagents (R₂CuLi), are known to be effective for conjugate additions to α,β-unsaturated ketones where Grignard reagents typically perform 1,2-additions. wikipedia.orgmasterorganicchemistry.com Organocuprates can also react with some vinyl halides. researchgate.net A strategy for achieving a conjugate addition-like transformation on this compound could involve the use of a Gilman reagent. The proposed reaction would involve the nucleophilic attack of the organocuprate at the C2 position. This type of reactivity is synthetically valuable for forming carbon-carbon bonds at the β-position of an alkene. wikipedia.org This approach allows for the introduction of a variety of alkyl or aryl groups, mirroring the utility of conjugate additions in building molecular complexity. charettelab.ca
| Reaction Type | Reactive Site | Reagent Type | Governing Rule | Product Type |
|---|---|---|---|---|
| Nucleophilic Substitution (SN2) | -CH2-I | Strong Nucleophile (e.g., CN⁻, RS⁻) | Bimolecular kinetics | Substituted ethyl side chain |
| Electrophilic Addition | C=C | Electrophile (e.g., HBr) | Markovnikov's Rule | 1-Bromo-1-(2-iodoethyl)cyclohexane |
| Analogous Conjugate Addition | C=C (at C2) | Soft Nucleophile (e.g., Gilman reagent) | 1,4-Addition principle | 2-Alkyl-1-(2-iodoethyl)cyclohexene |
Rearrangement Reactions
Carbocation intermediates, which can be generated from this compound, are prone to rearrangement if a more stable carbocation can be formed. chemistrysteps.com Such rearrangements can occur during SN1 reactions involving the iodoethyl group or during electrophilic additions to the alkene. masterorganicchemistry.com
Rearrangement via SN1 Pathway: Under solvolysis conditions (a weak nucleophile and polar protic solvent), the C-I bond can undergo heterolysis to form a primary carbocation. Primary carbocations are highly unstable and will readily rearrange. A plausible rearrangement is a Wagner-Meerwein shift, which involves ring expansion. libretexts.org The C1-C6 bond of the cyclohexene ring could migrate to the adjacent carbocation, expanding the six-membered ring into a more stable seven-membered ring containing a tertiary carbocation. This rearranged intermediate would then be trapped by the solvent/nucleophile.
Rearrangement during Electrophilic Addition: As described in section 3.3.1, electrophilic addition of an acid (H-X) to the alkene forms a tertiary carbocation at C1. While this carbocation is already relatively stable, rearrangements like 1,2-hydride or 1,2-alkyl shifts can occur if an even more stable carbocation can be formed, although this is less likely in this specific substrate without pre-existing strain. masterorganicchemistry.commasterorganicchemistry.com More complex rearrangements could be envisioned under strongly acidic conditions, but ring expansion from a cyclohexyl cation is less common than from smaller, more strained rings like cyclobutane. masterorganicchemistry.com
The potential for these skeletal reorganizations means that reactions involving carbocation intermediates must be carefully considered, as unexpected products may arise. chemistrysteps.com
Strategic Applications in Complex Molecule Synthesis
Total and Formal Synthesis of Natural Products
The inherent structural motifs within 1-(2-iodoethyl)cyclohex-1-ene make it an ideal starting point for the synthesis of several classes of natural products. Its cyclohexene (B86901) core and reactive side chain can be strategically manipulated to construct intricate polycyclic systems.
The histrionicotoxin alkaloids, isolated from the skin of poison dart frogs, are characterized by a distinctive 1-azaspiro[5.5]undecane core. organic-chemistry.org The synthesis of this spirocyclic system is a significant challenge that has attracted considerable attention from the synthetic community. this compound represents a logical and efficient precursor for the cyclohexyl portion of this spirocycle.
A plausible synthetic strategy involves the reaction of the iodoethyl moiety with a suitable nitrogen-containing nucleophile, which serves as the progenitor of the piperidine ring. The resulting intermediate, now containing the complete carbon and nitrogen framework, can undergo an intramolecular cyclization reaction. For instance, activation of the cyclohexene double bond could facilitate a nucleophilic attack from the nitrogen atom, directly forging the spirocyclic junction and establishing the 1-azaspiro[5.5]undecane skeleton. Numerous total syntheses of histrionicotoxin and its derivatives have relied on the carefully planned construction of this core structure. organic-chemistry.orgnih.gov
Bicyclic lactones are prevalent structural units in a wide array of biologically active natural products. nih.gov The structure of this compound allows it to serve as a precursor to bicyclic δ-halo-γ-lactones through a series of planned transformations. A key step in such a synthesis is often an iodolactonization reaction.
A hypothetical synthetic sequence could begin with the transformation of the iodoethyl group. For example, conversion of the iodide to a hydroxyl group via substitution, followed by oxidation, could yield a cyclohexenylacetic acid derivative. This resulting γ,δ-unsaturated carboxylic acid is the direct substrate for iodolactonization. Treatment with iodine (I₂) and a base, such as sodium bicarbonate, would trigger an intramolecular electrophilic attack of iodine on the double bond, with the carboxylate acting as an internal nucleophile. This cyclization would form a γ-lactone fused to a six-membered ring containing a new carbon-iodine bond, thereby generating the target bicyclic δ-iodo-γ-lactone framework. Syntheses of similar bicyclic lactones have been achieved from functionalized cyclohexene precursors. nih.govazjm.org
Building Block for Advanced Organic Intermediates
Beyond its use in the total synthesis of specific natural products, this compound is a versatile building block for creating a diverse range of functionalized intermediates. Polyfunctionalized cyclohexanes are considered privileged scaffolds in drug discovery due to their rigid, three-dimensional structures. nsf.gov
The two reactive sites of this compound—the alkene and the alkyl iodide—can be functionalized with a high degree of chemo- and stereoselectivity. researchgate.netparis-saclay.frresearchgate.net This allows for the divergent synthesis of a library of polysubstituted cyclohexane (B81311) derivatives. The carbon-iodine bond is susceptible to nucleophilic substitution by a wide range of nucleophiles, while the double bond can undergo various addition and oxidation reactions.
The following table illustrates the potential for creating diverse functionalized cyclohexane derivatives from this single precursor.
| Reagent(s) | Target Functional Group | Resulting Derivative Class |
| NaN₃; then H₂, Pd/C | Amine | Aminocyclohexanes |
| KCN | Nitrile | Cyclohexaneacetonitriles |
| R-OH, Base | Ether | Alkoxyethyl-cyclohexanes |
| OsO₄, NMO | Diol | Cyclohexanediols |
| m-CPBA | Epoxide | Cyclohexene Oxides |
| 1. O₃; 2. Me₂S | Aldehyde/Ketone | Carbonyl-containing cyclohexanes |
This table represents a subset of possible transformations.
The pyrrolidine ring is a fundamental heterocyclic motif found in numerous alkaloids and FDA-approved pharmaceuticals. enamine.netresearchgate.net The synthesis of functionalized pyrrolidines is a significant area of research in medicinal chemistry. organic-chemistry.orgnih.govdoaj.org this compound provides a convenient entry point to pyrrolidines fused or appended to a cyclohexane ring. A straightforward approach involves the nucleophilic substitution of the iodide with a primary amine (R-NH₂). The resulting secondary amine can then undergo intramolecular cyclization. This can be achieved through various methods, such as an intramolecular aminomercuration-demercuration or a palladium-catalyzed carboamination, to form the pyrrolidine ring.
Furthermore, this building block can be utilized in the synthesis of oxygen-containing heterocycles like dihydrobenzofurans. researchgate.net For example, a Sonogashira coupling between the iodoethyl group (after conversion to a terminal alkyne) and an ortho-iodophenol derivative could furnish a key intermediate. Subsequent intramolecular cyclization, often catalyzed by copper or palladium, would then construct the dihydrobenzofuran ring system fused to the cyclohexane moiety.
Cascade and Domino Reactions Utilizing this compound
The strategic application of cascade and domino reactions in organic synthesis allows for the construction of complex molecular architectures from relatively simple starting materials in a single operation, thereby increasing efficiency and reducing waste. These processes, in which a series of bond-forming events occur sequentially without the isolation of intermediates, are highly valued for their elegance and practicality. While the versatile reactivity of iodoalkenes makes them attractive candidates for initiating such reaction sequences, a review of the scientific literature reveals a notable lack of specific examples utilizing This compound as a key precursor in the context of cascade or domino reactions for the synthesis of complex molecules.
Extensive searches for the involvement of This compound in cascade reactions, including those initiated by radical or cationic cyclizations, have not yielded documented instances of its use to generate intricate polycyclic or bridged carbocyclic systems. The potential for this compound to undergo intramolecular cyclization, a common initiating step for cascade sequences, is recognized. For instance, the generation of a radical at the carbon bearing the iodine atom could, in principle, lead to an intramolecular addition to the cyclohexene double bond. Similarly, under Lewis acidic conditions, the formation of a carbocation could initiate a cationic cyclization. However, published research detailing the successful application of these strategies in a cascade or domino fashion leading to complex molecular scaffolds remains elusive.
The absence of such examples in the literature suggests that either this specific substrate has not been extensively explored for this purpose, or that alternative synthetic routes have proven more effective or reliable for the construction of the target architectures that might theoretically be accessible from This compound . While the principles of cascade and domino reactions are well-established, their successful implementation is highly substrate-dependent. It is possible that factors such as conformational preferences, reaction kinetics, or the stability of key intermediates may disfavor the desired cascade pathways for this particular compound.
Therefore, while one can conceptualize potential cascade and domino reactions commencing from This compound , there is currently no empirical data in the form of detailed research findings or data tables to substantiate its strategic application in this area of complex molecule synthesis. Further research would be necessary to explore and potentially develop cascade or domino reactions that effectively utilize this specific chemical entity.
Mechanistic Investigations and Computational Analysis
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms of 1-(2-iodoethyl)cyclohex-1-ene is crucial for controlling its reactivity and designing synthetic applications. The interplay between ionic and radical pathways, as well as the potential for intramolecular reactions, makes this compound a subject of significant mechanistic interest.
The structure of this compound is conducive to both elimination and cyclization reactions, often competing with each other depending on the reaction conditions.
Elimination Reactions: In the presence of a base, this compound can undergo an E2 elimination reaction to form 1-vinylcyclohex-1-ene. This reaction involves the abstraction of a proton from the carbon adjacent to the iodine-bearing carbon, with the simultaneous departure of the iodide leaving group. The rate of this reaction is dependent on the strength of the base and the nature of the solvent.
Alternatively, under solvolytic conditions, an E1 mechanism may be favored. This pathway proceeds through the formation of a carbocation intermediate after the slow departure of the iodide ion. A subsequent deprotonation step then yields the diene product. The stability of the potential carbocation plays a significant role in the feasibility of this pathway.
Cyclization Reactions: Intramolecular cyclization of this compound can lead to the formation of bicyclic products. This can occur through an intramolecular SN2 reaction, where the π-bond of the cyclohexene (B86901) ring acts as a nucleophile, attacking the electrophilic carbon attached to the iodine. This process would result in the formation of a bicyclo[4.1.0]heptane derivative. The stereochemistry of the starting material and the transition state geometry are critical in determining the product's stereochemistry.
Lewis acid catalysis can promote such cyclizations by activating the carbon-iodine bond, making the carbon more electrophilic and facilitating the nucleophilic attack by the double bond.
Table 1: Comparison of Plausible Elimination and Cyclization Pathways for this compound This table presents a hypothetical comparison based on general mechanistic principles, as specific experimental data for this compound is not readily available.
| Reaction Type | Mechanism | Key Intermediates | Typical Conditions | Major Product (Hypothetical) |
|---|---|---|---|---|
| Elimination | E2 | Concerted transition state | Strong, non-nucleophilic base (e.g., DBU) | 1-Vinylcyclohex-1-ene |
| Elimination | E1 | Carbocation | Protic, non-basic solvent (e.g., ethanol) | 1-Vinylcyclohex-1-ene |
| Cyclization | Intramolecular SN2 | Bridged transition state | Lewis acid (e.g., Ag+) | Bicyclo[4.1.0]heptane derivative |
The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate a radical intermediate. This can be initiated by light, heat, or a radical initiator. Once formed, the primary radical can undergo several transformations.
One significant pathway is radical cyclization. The radical can add to the double bond of the cyclohexene ring in an intramolecular fashion. This type of reaction, often following Baldwin's rules, can lead to the formation of five- or six-membered rings, depending on the mode of cyclization (exo- or endo-trig). For this compound, a 6-exo-trig cyclization would be favored, leading to a decalyl radical, which can then be trapped or undergo further reactions.
In the presence of a hydrogen donor, such as a thiol, the initially formed radical can be quenched, leading to the formation of 1-ethylcyclohex-1-ene. wikipedia.org This process is a key step in many radical-mediated reduction reactions. The efficiency of trapping versus cyclization depends on the concentration of the trapping agent and the rate of the cyclization reaction.
Theoretical and Computational Chemistry Applications
Computational chemistry provides powerful tools for investigating the reaction mechanisms, reactivity, and selectivity of molecules like this compound without the need for extensive experimental work.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. nih.govresearchgate.net For this compound, DFT calculations can be employed to:
Determine Ground State Geometries and Energies: Optimizing the molecular geometry to find the most stable conformation.
Analyze Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. For instance, the LUMO is likely to be centered on the C-I antibonding orbital, indicating its susceptibility to nucleophilic attack.
Calculate Reaction Barriers: By mapping the potential energy surface for a given reaction, DFT can be used to calculate the activation energies for different pathways, such as elimination versus cyclization, helping to predict which reaction is more likely to occur under specific conditions. nih.gov
While DFT is computationally intensive, molecular mechanics (MM) offers a faster, albeit less detailed, method for studying large systems or for longer timescales. For this compound, MM can be used to explore its conformational landscape, identifying the most stable chair and boat conformations of the cyclohexene ring and the orientation of the iodoethyl side chain.
Molecular dynamics (MD) simulations, which use MM force fields to simulate the movement of atoms over time, can provide insights into the dynamic behavior of the molecule in different solvents and at various temperatures. This can be particularly useful for understanding how the solvent environment influences the competition between intramolecular (cyclization) and intermolecular reactions.
A key application of computational chemistry is the modeling of transition states. e3s-conferences.org By locating the transition state structure for a particular reaction, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes. For this compound, transition state modeling can be used to:
Visualize the Geometry of the Transition State: For example, in an E2 elimination, the model would show the partial bonds between the base and the proton, and the breaking C-H and C-I bonds.
Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, a critical parameter for determining reaction rates.
Construct Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This allows for a direct comparison of the feasibility of different mechanisms.
Table 2: Illustrative Computational Data for Hypothetical Reactions of this compound This table presents hypothetical data based on typical computational results for similar organic reactions, as specific calculations for this compound are not available in the provided search results.
| Reaction Pathway | Computational Method | Calculated Parameter | Hypothetical Value | Interpretation |
|---|---|---|---|---|
| E2 Elimination | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | 22 kcal/mol | A moderate energy barrier, suggesting the reaction is feasible with a strong base. |
| Intramolecular SN2 Cyclization | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | 28 kcal/mol | A higher energy barrier compared to elimination, suggesting it might be a minor pathway without catalysis. |
| Radical Cyclization (6-exo-trig) | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | 8 kcal/mol | A low energy barrier, indicating that once the radical is formed, cyclization is likely to be a rapid process. |
Influence of Reaction Conditions on Mechanism and Product Distribution
Following a comprehensive search of scientific literature and chemical databases, no specific experimental studies or computational analyses detailing the influence of reaction conditions on the mechanism and product distribution for reactions involving "this compound" could be located.
The intramolecular cyclization of haloalkenes, such as this compound, can theoretically proceed through different mechanistic pathways, primarily radical or cationic cyclizations, to yield bicyclic products like octahydronaphthalene derivatives. The distribution of products from such reactions is typically highly dependent on the specific conditions employed. Key parameters known to influence these mechanisms include:
Initiator/Catalyst: In radical reactions, the choice and concentration of the radical initiator (e.g., AIBN, tributyltin hydride) can affect the rate of initiation and propagation steps, influencing product yields. For cationic pathways, the nature of the Lewis acid or protic acid used to induce cyclization plays a critical role in the reaction's progress and stereochemical outcome.
Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of intermediates. Polar solvents might favor cationic intermediates, whereas nonpolar solvents are common for radical reactions.
Temperature: Reaction temperature affects the rates of competing pathways. Higher temperatures can sometimes favor thermodynamically more stable products or lead to undesired side reactions.
Concentration: The concentration of the substrate can influence whether intramolecular cyclization is favored over intermolecular reactions.
While these general principles are well-established for related compounds, the absence of specific research on this compound means that no detailed findings or data tables illustrating these effects for this particular compound can be provided. Further experimental investigation would be required to elucidate the specific mechanistic behavior and product distributions for the reactions of this compound under various conditions.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Syntheses
Currently, documented synthetic routes to 1-(2-iodoethyl)cyclohex-1-ene primarily involve classical substitution reactions. These methods, while effective for laboratory-scale synthesis, have not been extensively evaluated for their sustainability or atom economy. Future research in this area would necessitate a shift towards greener chemical principles. This would involve the exploration of alternative starting materials derived from renewable feedstocks, the use of less hazardous reagents and solvents, and the design of processes that minimize waste generation.
A critical aspect of developing more sustainable syntheses would be the improvement of atom economy. This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this could involve investigating catalytic routes that avoid the use of stoichiometric reagents, which often lead to the formation of significant amounts of byproducts.
Exploration of Novel Catalytic Transformations
The reactivity of the carbon-iodine bond and the cyclohexene (B86901) moiety in this compound suggests its potential as a substrate in a variety of catalytic transformations. However, the scientific literature currently lacks specific examples of such reactions. Future research could explore the use of this compound in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions would allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, opening up pathways to a diverse range of more complex molecules.
Furthermore, the alkene functionality within the cyclohexene ring could be a target for various catalytic additions and functionalizations. Investigating reactions such as catalytic hydrogenation, dihydroxylation, and epoxidation could yield valuable new derivatives with potential applications in various fields. The development of novel catalytic systems that can selectively act on either the carbon-iodine bond or the double bond would be a particularly interesting avenue for research.
Asymmetric Synthesis and Chiral Induction with this compound
The potential for creating chiral centers from this compound presents a compelling area for future investigation. Asymmetric synthesis, the process of creating stereochemically defined molecules, is of paramount importance in the pharmaceutical and fine chemical industries. Research in this domain could focus on the development of chiral catalysts that can induce stereoselectivity in reactions involving this compound.
For instance, asymmetric hydrogenation of the cyclohexene double bond could lead to the formation of chiral cyclohexyl derivatives. Similarly, catalytic reactions at the carbon atom adjacent to the iodine could potentially be controlled to produce enantiomerically enriched products. The exploration of chiral ligands and organocatalysts to achieve high levels of enantioselectivity in transformations of this compound would be a significant contribution to synthetic organic chemistry.
Application in Material Science and Advanced Functional Molecules
The application of this compound in material science and the synthesis of advanced functional molecules is another area that remains to be explored. The presence of a reactive iodo group and a polymerizable alkene unit suggests its potential as a monomer or a functional building block in polymer chemistry. For example, it could potentially be used in controlled radical polymerization techniques to synthesize well-defined polymers with specific properties.
Furthermore, the cyclohexene scaffold and the iodoethyl side chain could serve as a platform for the construction of molecules with interesting photophysical, electronic, or biological properties. By strategically modifying the molecule through the catalytic transformations mentioned earlier, it may be possible to design and synthesize novel materials for applications in areas such as organic electronics, sensing, or drug delivery. However, at present, there is no published research detailing such applications for this specific compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-iodoethyl)cyclohex-1-ene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves halogenation or substitution reactions. For example, 1-(2-iodoethyl) derivatives can be prepared via nucleophilic substitution using alkyl halides (e.g., bromomethylcyclohexene precursors) and sodium iodide under controlled conditions. Evidence from analogous compounds highlights the use of aqueous NaOH and tetrabutylammonium iodide (TBAI) at 0°C to achieve intermediates, followed by hydrolysis and purification steps . Optimization may involve adjusting solvent polarity, reaction time, and stoichiometric ratios of iodide precursors.
Q. How can spectroscopic techniques (e.g., NMR, IR) be effectively employed to characterize this compound and confirm its structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the cyclohexene ring (δ ~5.5–6.0 ppm for vinyl protons) and the iodoethyl group (δ ~3.0–3.5 ppm for CH₂I). Compare with reference spectra of structurally similar compounds, such as 1-(2-iodoethyl)-4-methylbenzene .
- IR Spectroscopy : Identify key absorptions, such as C=C stretching (~1640 cm⁻¹) and C-I bonds (~500–600 cm⁻¹), to confirm functional groups .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the iodoethyl substituent .
Q. What stability considerations are critical when storing this compound, and how can degradation be mitigated?
- Methodological Answer : The compound is light- and moisture-sensitive due to the C-I bond’s susceptibility to homolytic cleavage. Store in amber vials under inert gas (N₂/Ar) at –20°C. Regularly monitor purity via TLC or GC-MS. Add stabilizers like copper(I) iodide (0.1–1 mol%) to suppress radical degradation pathways .
Advanced Research Questions
Q. How do radical stabilization effects influence the reaction pathways of this compound in tandem cyclization reactions?
- Methodological Answer : In Fe(III)/Fe(II)-mediated radical cyclizations, the iodoethyl group generates iodine radicals (I•) that initiate chain reactions. Computational studies (e.g., Molecular Electron Density Theory) can model stabilization effects, such as conjugation between the cyclohexene π-system and the radical intermediate. Experimental data suggest that substituents on the cyclohexene ring (e.g., methyl groups) alter transition-state energies, favoring 5-endo-trig over 6-endo pathways due to steric and electronic effects .
Q. What computational strategies are suitable for predicting regioselectivity in cycloaddition reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclohexene ring.
- Transition-State Modeling : Use software like Gaussian or ORCA to compare activation energies for competing pathways (e.g., [3+2] vs. [4+2] cycloadditions). For example, MEDT studies on analogous systems show that electron-withdrawing groups (e.g., acetyl) direct reactivity toward specific positions .
Q. How can contradictory data on reaction yields in radical cyclizations be resolved?
- Methodological Answer :
- Control Experiments : Systematically vary catalysts (e.g., FeCl₃ vs. Fe(acac)₃), solvents (polar aprotic vs. nonpolar), and radical initiators (AIBN vs. light) to identify critical variables .
- Statistical Analysis : Apply Design of Experiments (DoE) to model interactions between parameters (e.g., temperature, stoichiometry). Use ANOVA to determine significant factors affecting yield .
- Mechanistic Probes : Introduce radical traps (e.g., TEMPO) or isotopic labeling (¹³C) to confirm intermediates and pathways .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing kinetic data from reactions involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics) using software like Origin or Python’s SciPy.
- Eyring Analysis : Plot ln(k/T) vs. 1/T to extract activation parameters (ΔH‡, ΔS‡) from Arrhenius data .
- Error Propagation : Use Monte Carlo simulations to quantify uncertainties in derived parameters (e.g., rate constants) .
Q. How can spectroscopic data be reconciled with computational predictions to validate proposed reaction mechanisms?
- Methodological Answer :
- Comparative Spectral Libraries : Cross-reference experimental NMR/IR data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw).
- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions stabilizing intermediates, which may explain unexpected chemical shifts or reaction selectivity .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
